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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454

An In-depth Review of the Synthesis, Properties, and Applications of a Key Chiral Building
Block

(2R)-oxolane-2-carbaldehyde, also commonly known as (2R)-tetrahydrofuran-2-
carbaldehyde, is a chiral heterocyclic aldehyde of significant interest in the fields of organic
synthesis and medicinal chemistry. Its rigid, chiral tetrahydrofuran scaffold combined with the
reactive aldehyde functionality makes it a valuable precursor for the asymmetric synthesis of a
wide range of complex molecules, including natural products and active pharmaceutical
ingredients (APIs). This technical guide provides a detailed overview of its molecular structure,
physicochemical properties, synthesis, and applications in drug development.

Molecular Structure and Identification

(2R)-oxolane-2-carbaldehyde is a five-membered heterocyclic compound containing an oxygen
atom, with a carbaldehyde group attached to the stereogenic center at position 2 in the (R)-
configuration.

Table 1: Compound Identification
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Identifier Value
IUPAC Name (2R)-oxolane-2-carbaldehyde[1]
(2R)-tetrahydrofuran-2-carbaldehyde, (R)-
Synonyms
tetrahydrofuran-2-carbaldehyde
CAS Number 22170-11-2[2]

Molecular Formula

CsHsO2[2]

Molecular Weight

100.12 g/mol [2]

InChl Key

BBNYLDSWVXSNOQ-RXMQYKEDSA-N[1]

Canonical SMILES

C1C--INVALID-LINK--C=0[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of (2R)-oxolane-2-carbaldehyde are crucial for its handling,

reaction optimization, and purification. While experimentally determined data is not widely

published, predicted values and characteristic spectroscopic features provide essential

information for its characterization.

Table 2: Physicochemical Properties

Property Value Notes
Appearance Colorless to pale yellow liquid -
Boiling Point 161.8 °C (Predicted) -
Density 1.159 g/cm3 (Predicted) -

Optical Rotation [a]D

Data not available in searched

The (R)-configuration indicates
it is optically active. The

specific rotation is a critical

literature —_
parameter for confirming
enantiomeric purity.
Spectroscopic Characterization:
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The structural elucidation of (2R)-oxolane-2-carbaldehyde relies on standard spectroscopic
techniques. Although a complete, published spectral dataset for this specific enantiomer is not
readily available, the expected characteristic signals can be inferred from the analysis of similar
structures.

Table 3: Predicted Spectroscopic Data

Technique Expected Peaks / Signhals

Aldehydic proton (CHO) singlet around & 9.6-9.8
ppm. Proton on the chiral center (H-2) multiplet
1H NMR around 0 4.2-4.4 ppm. Protons of the
tetrahydrofuran ring (H-3, H-4, H-5) multiplets
between & 1.8-2.2 ppm and & 3.8-4.1 ppm.

Carbonyl carbon (C=0) signal in the range of &
200-205 ppm. Carbon of the chiral center (C-2)
13C NMR signal around & 78-82 ppm. Carbons of the
tetrahydrofuran ring (C-3, C-4, C-5) signals
between & 25-35 ppm and 3 67-72 ppm.

Strong C=0 stretching vibration for the aldehyde
at approximately 1720-1740 cm~1. C-H
stretching of the aldehyde group around 2720
cm~1and 2820 cm~t. Strong C-O-C stretching
of the ether in the fingerprint region (1050-1150

IR (Infrared) Spectroscopy

cm~1).

Molecular ion peak (M*) at m/z = 100.
M Spect try (MS) Fragmentation pattern would likely show loss of
ass Spectrometr
P Y the formyl group (CHO, 29 amu) resulting in a

fragment at m/z = 71.

Synthesis

The most common and direct method for the preparation of (2R)-oxolane-2-carbaldehyde is the
oxidation of the corresponding primary alcohol, (2R)-tetrahydrofuran-2-methanol.[2] This
transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
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The Swern and Dess-Martin periodinane (DMP) oxidations are particularly well-suited for this
purpose due to their high selectivity and tolerance for various functional groups.[3][4]

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low
temperatures, followed by the addition of a hindered base such as triethylamine.[5]

Workflow for Swern Oxidation:
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Caption: Workflow for the Swern Oxidation of (2R)-tetrahydrofuran-2-methanol.

Detailed Protocol:
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Preparation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane
(DCM) is cooled to -78 °C under an inert atmosphere.

Activation: A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM is added
dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15-30 minutes.

Alcohol Addition: A solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous
DCM is added dropwise to the reaction mixture, which is then stirred for an additional 30-45

minutes at -78 °C.

Elimination: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is
allowed to warm to room temperature.

Work-up and Purification: The reaction is quenched with water, and the organic layer is
separated. The aqueous layer is extracted with DCM. The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP)
Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages
of mild reaction conditions and a simple work-up.[3]

Workflow for Dess-Martin Oxidation:
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Caption: Workflow for the Dess-Martin Oxidation of (2R)-tetrahydrofuran-2-methanol.
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Detailed Protocol:

Reaction Setup: To a solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in
anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2-1.5 equivalents)
in one portion at room temperature under an inert atmosphere. For acid-sensitive substrates,
sodium bicarbonate can be added as a bulffer.

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by
thin-layer chromatography (TLC) for the disappearance of the starting material (typically 2-4
hours).

Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a
saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is
stirred vigorously until the layers become clear.

Extraction and Purification: The layers are separated, and the aqueous layer is extracted
with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, and concentrated under reduced pressure. The crude product is purified
by column chromatography on silica gel.

Applications in Drug Development

The inherent chirality and bifunctional nature of (2R)-oxolane-2-carbaldehyde make it a
valuable chiral building block in the synthesis of complex, biologically active molecules. The
tetrahydrofuran motif is a common structural feature in numerous natural products with a wide
range of biological activities, including antibiotic, antiviral, and anticancer properties.[2]

The aldehyde group serves as a versatile handle for a variety of chemical transformations,
such as:

o Nucleophilic additions: Grignard reactions and organolithium additions to form secondary
alcohols with controlled stereochemistry.

o Wittig-type reactions: To introduce carbon-carbon double bonds for chain elongation.

e Reductive amination: To synthesize chiral amines.
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o Aldol and related condensation reactions: To form new carbon-carbon bonds and introduce
further stereocenters.[2]

The stereocenter at the C2 position of the tetrahydrofuran ring can effectively direct the
stereochemical outcome of these subsequent reactions, allowing for the diastereoselective
formation of new stereocenters.

While specific signaling pathways directly involving (2R)-oxolane-2-carbaldehyde are not
documented, its utility lies in the synthesis of molecules that target various biological pathways.
For example, chiral tetrahydrofuran derivatives are key components in the synthesis of certain
antiviral and anticancer agents. The ability to construct complex molecular architectures with
precise stereochemical control is paramount in modern drug discovery, and (2R)-oxolane-2-
carbaldehyde serves as a critical tool in this endeavor.

Logical Relationship of Application in Drug Discovery:
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Caption: Role of (2R)-oxolane-2-carbaldehyde in the drug discovery pipeline.

Conclusion

(2R)-oxolane-2-carbaldehyde is a fundamentally important chiral building block for the
synthesis of complex organic molecules. Its well-defined stereochemistry and the reactivity of
its aldehyde group provide a powerful platform for the construction of enantiomerically pure
compounds. The synthetic routes to this molecule are well-established, with mild and selective
oxidation methods being the preferred choice. For researchers and professionals in drug
development, a thorough understanding of the properties and reactivity of (2R)-oxolane-2-
carbaldehyde is essential for its effective application in the synthesis of novel therapeutic
agents. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of
new and innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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